molecular formula C10H13Cl2N B1411822 1-(3,5-Dichlorophenyl)butan-1-amine CAS No. 1270480-07-3

1-(3,5-Dichlorophenyl)butan-1-amine

Cat. No.: B1411822
CAS No.: 1270480-07-3
M. Wt: 218.12 g/mol
InChI Key: IMVDRLWKHIGJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichlorophenyl)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butylamine group attached to a 3,5-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dichlorophenyl)butan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzyl chloride with butylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: 3,5-dichlorobenzyl chloride and butylamine.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3,5-dichlorobenzylidene butylamine using a palladium catalyst. This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-(3,5-Dichlorophenyl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dichlorophenyl)ethylamine: Similar structure but with an ethyl group instead of a butyl group.

    1-(3,5-Dichlorophenyl)methylamine: Similar structure but with a methyl group instead of a butyl group.

    1-(3,5-Dichlorophenyl)propylamine: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

1-(3,5-Dichlorophenyl)butan-1-amine is unique due to its specific combination of a butylamine group and a 3,5-dichlorophenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,10H,2-3,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVDRLWKHIGJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC(=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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